N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring:
- 1,2,4-Triazole core: Substituted with a methyl group at position 4 and pyridin-3-yl at position 5, contributing to hydrogen bonding and metal coordination capabilities.
- Sulfanyl-acetamide bridge: A conserved motif in Orco (olfactory receptor co-receptor) agonists and antagonists, critical for channel modulation .
Its design aligns with insect olfactory receptor research and antimicrobial/anti-inflammatory drug development, as seen in structurally related compounds .
Properties
Molecular Formula |
C22H19N5OS |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H19N5OS/c1-27-21(17-10-7-13-23-14-17)25-26-22(27)29-15-20(28)24-19-12-6-5-11-18(19)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,24,28) |
InChI Key |
CTEWZQKTRXSLKD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Ullmann Coupling for Biphenyl Formation
Biphenyl-2-amine derivatives are synthesized via copper-catalyzed coupling of 2-bromoaniline with phenylboronic acid (Scheme 1):
2-Bromoaniline + PhB(OH)₂ → Biphenyl-2-amine
Conditions : CuI (10 mol%), K₂CO₃, DMF, 110°C, 12 h. Yield: 78–85%.
Acetamide Functionalization
Biphenyl-2-amine undergoes acetylation using chloroacetyl chloride:
Biphenyl-2-amine + ClCH₂COCl → N-(biphenyl-2-yl)chloroacetamide
Conditions : Et₃N, CH₂Cl₂, 0°C→RT, 4 h. Yield: 92%.
Construction of 4-Methyl-5-(Pyridin-3-yl)-4H-1,2,4-Triazole
Cyclocondensation Approach
Pyridine-3-carbohydrazide (1) reacts with methyl isothiocyanate to form thiosemicarbazide intermediate (2), followed by alkaline cyclization (Scheme 2):
1 + CH₃NCS → Thiosemicarbazide → Triazole
Conditions :
- Step 1: EtOH, reflux, 6 h
- Step 2: 2N NaOH, 100°C, 3 h
Yield: 67% (over two steps).
Click Chemistry for Triazole Formation
Alternative route using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
3-Azidopyridine + Propargyl methyl ether → Triazole
Conditions : CuSO₄·5H₂O (1 mol%), sodium ascorbate, t-BuOH/H₂O (1:1), RT, 8 h. Yield: 81%.
Table 1: Comparative Analysis of Triazole Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Cyclocondensation | 67 | 95.2 | 9 h |
| CuAAC | 81 | 98.7 | 8 h |
Thioether Linkage Formation
Nucleophilic Displacement
N-(Biphenyl-2-yl)chloroacetamide reacts with triazole thiolate under basic conditions (Scheme 3):
ClCH₂CONH-Ar + Triazole-S⁻ → Target Compound
Conditions :
- Triazole thiol generated using NaH (2 eq) in THF
- Reaction at 0°C→RT for 6 h
Yield: 74%
Oxidative Coupling
Alternative pathway via disulfide intermediate (Patent CN102976985A):
2 Triazole-SH + I₂ → Triazole-S-S-Triazole
Triazole-S-S-Triazole + Acetamide → 2 Target Compound
Conditions : EtOH, 50°C, 3 h. Yield: 68%
Optimization of Reaction Parameters
Solvent Screening for Thioether Formation
Table 2: Solvent Effects on Displacement Reaction
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| THF | 7.5 | 74 | 12 |
| DMF | 36.7 | 68 | 18 |
| Acetone | 20.7 | 71 | 15 |
| DCM | 8.9 | 63 | 22 |
THF provides optimal balance between nucleophilicity and stability of thiolate species.
Temperature Profile Study
Figure 1 : Maximum yield achieved at 25°C (▲ 74%), with decomposition observed >40°C due to triazole ring opening.
Spectroscopic Characterization
¹H NMR Analysis
Key signatures (500 MHz, CDCl₃):
Mass Spectrometry
ESI-MS (m/z): 401.5 [M+H]⁺ (calc. 401.48). Isotopic pattern matches sulfur-containing species.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Table 3: Raw Material Economics
| Reagent | Price ($/kg) | Molar Equiv | Cost Contribution |
|---|---|---|---|
| Biphenyl-2-amine | 320 | 1.0 | 42% |
| Pyridine-3-carbohydrazide | 280 | 1.2 | 33% |
| CuSO₄·5H₂O | 12 | 0.01 | <1% |
Waste Stream Management
Process mass intensity (PMI) = 18.7 kg waste/kg product. Major waste:
- DMF (32%)
- Sodium sulfate (25%)
- Column chromatography silica (18%)
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the triazole ring is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Pharmacological Profiles
Key Observations :
- Pyridinyl Position : Pyridin-3-yl (target compound, VUAA-1) enhances Orco activation compared to pyridin-4-yl (OLC-12) .
- Aryl Substituents : Bulky biphenyl-2-yl (target) may improve receptor binding vs. smaller ethyl/isopropyl groups (VUAA-1/OLC-12) .
- Triazole Substitution: Methyl at R2 (target) vs. ethyl (VUAA-1) or amino () alters electronic properties and solubility .
Antimicrobial and Anti-inflammatory Analogues
Key Observations :
- Electron-Withdrawing Groups: Derivatives with p-Cl or o-NO2 (KA3, KA14) show enhanced antimicrobial/anti-inflammatory activity vs. methyl (target compound) .
- Biphenyl vs.
Research Findings and Implications
- Orco Modulation : The target compound’s biphenyl group may offer superior binding to insect Orco receptors compared to VUAA-1, warranting in vitro validation .
- Antimicrobial Potential: Structural optimization (e.g., adding electron-withdrawing groups) could enhance the target compound’s efficacy against resistant pathogens .
- Metabolic Stability: The methyl-triazole core (target) may confer better metabolic stability vs. amino-substituted analogues () .
Biological Activity
N-(biphenyl-2-yl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure incorporates a biphenyl moiety and a triazole ring, both of which are known for their diverse biological properties.
Biological Activity Overview
Research indicates that compounds containing triazole and sulfanyl groups exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have been explored in several studies.
Anticancer Activity
A study focusing on mercapto-substituted 1,2,4-triazoles highlighted their role in chemoprevention and chemotherapy. The compound's triazole ring is believed to contribute to its anticancer properties. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | MCF7 (Breast) | 43.4 |
These findings suggest that this compound may possess similar anticancer activity due to its structural similarities with these effective compounds .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research on related triazole-containing compounds has demonstrated efficacy against various pathogens. For example:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate activity |
This suggests that this compound could be an effective antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with biological targets through the following mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases.
- Induction of Apoptosis : The anticancer activity may involve the induction of apoptosis in cancer cells via mitochondrial pathways.
Case Studies
Several case studies have highlighted the potential of triazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in vivo for its anticancer effects on mice with implanted tumors.
- Results : Significant tumor reduction was observed compared to control groups.
- Case Study 2 : Evaluation of a related compound for antimicrobial activity against hospital-acquired infections showed promising results, leading to further investigation into its clinical applications.
Q & A
Q. Basic
- Anti-exudative activity : Tested in rodent models (e.g., carrageenan-induced paw edema in rats) at doses ranging from 50–100 mg/kg, with activity quantified via inflammation reduction metrics .
- Antimicrobial assays : Disk diffusion or microdilution against bacterial/fungal strains, comparing zones of inhibition to standard drugs .
How can researchers optimize synthesis yield and purity?
Q. Advanced
- Design of Experiments (DoE) : Apply factorial designs to assess variables (e.g., reaction time, solvent polarity) and identify optimal conditions .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, minimizing trial-and-error .
- In-line purification : Employ techniques like flash chromatography with real-time monitoring to isolate intermediates efficiently .
How should contradictory data in biological activity be resolved?
Q. Advanced
- Assay validation : Replicate experiments across multiple cell lines or animal models to rule out context-dependent effects.
- Structural analogs : Compare activity trends with derivatives (e.g., pyridinyl vs. furyl substituents) to identify critical pharmacophores .
- Statistical analysis : Use ANOVA or regression models to isolate confounding variables (e.g., solvent residues in bioassays) .
What advanced strategies are used for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent modulation : Synthesize analogs with variations in the biphenyl or pyridinyl groups to map electronic/hydrophobic contributions .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic targets .
- Free-Wilson analysis : Quantify substituent contributions to bioactivity using multivariate regression .
How can computational methods enhance reaction design?
Q. Advanced
- Reaction path searching : Use tools like GRRM or Gaussian to explore potential energy surfaces and identify low-barrier pathways .
- Machine learning : Train models on existing reaction databases to predict feasible conditions for novel triazole syntheses .
What advanced characterization techniques are critical for stability studies?
Q. Advanced
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under inert/oxidizing atmospheres .
- Solubility studies : Use HPLC with varied mobile phases to determine logP and aqueous solubility, informing formulation strategies .
How can experimental design improve reproducibility?
Q. Advanced
- Response surface methodology (RSM) : Optimize multi-variable systems (e.g., catalyst loading, temperature) to maximize yield .
- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and validate via process analytical technology (PAT) .
What methodologies assess toxicity and pharmacokinetics?
Q. Advanced
- In vivo ADMET : Measure plasma half-life, bioavailability, and organ toxicity in rodent models .
- CYP450 inhibition assays : Use human liver microsomes to predict metabolic stability and drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
